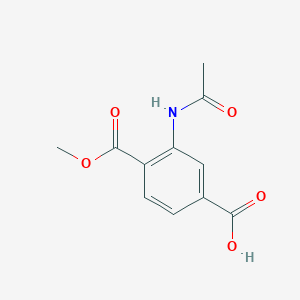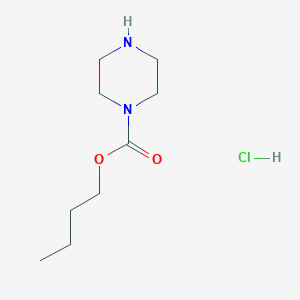
Piperazine-1-carboxylic acid butyl ester hydrochloride
Vue d'ensemble
Description
Piperazine-1-carboxylic acid butyl ester hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxycarbonylpiperazine hydrochloride typically involves the protection of piperazine with a butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain butoxycarbonylpiperazine hydrochloride.
Industrial Production Methods
For industrial production, the synthesis of butoxycarbonylpiperazine hydrochloride can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine-1-carboxylic acid butyl ester hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The butoxycarbonyl group can be removed using acidic conditions to yield the free piperazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Deprotection Reactions: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the butoxycarbonyl group.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives.
Deprotection Reactions: The major product is free piperazine.
Applications De Recherche Scientifique
Piperazine-1-carboxylic acid butyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of butoxycarbonylpiperazine hydrochloride primarily involves its role as a protecting group. By temporarily masking reactive sites on a molecule, it prevents unwanted side reactions during synthetic processes. This allows for selective reactions to occur at other sites on the molecule. The butoxycarbonyl group can be easily removed under acidic conditions, revealing the free piperazine for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- N-Boc-piperazine
- 1-Boc-piperazine
Uniqueness
Piperazine-1-carboxylic acid butyl ester hydrochloride is unique in its specific use as a hydrochloride salt, which can offer different solubility and stability properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
butyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-8-13-9(12)11-6-4-10-5-7-11;/h10H,2-8H2,1H3;1H |
Clé InChI |
VHYKUGOYPWERLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCNCC1.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
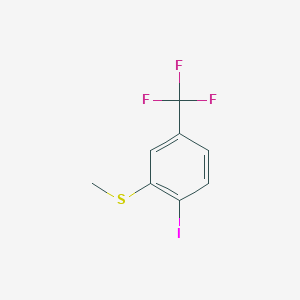
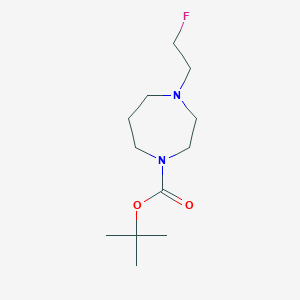
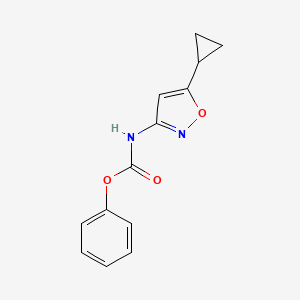
![Tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethyl]hydrazine carboxylate](/img/structure/B8275616.png)
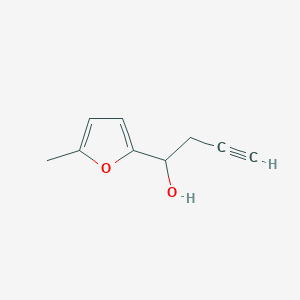
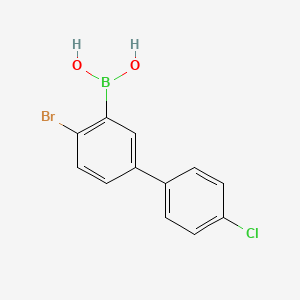
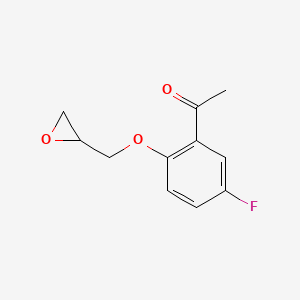
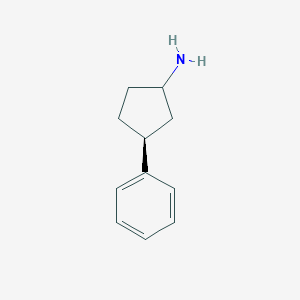
![Phenyl [1-methyl-5-(tritylamino)pyrazol-4-yl]carbamate](/img/structure/B8275644.png)
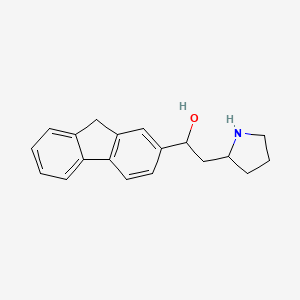
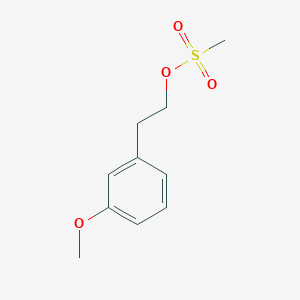

![[5-Bromo-2-(dimethylamino)pyrimidin-4-yl]methanol](/img/structure/B8275689.png)
